molecular formula C3H3NO3S2 B598195 Thiazole-2-sulfonic acid CAS No. 172412-76-9

Thiazole-2-sulfonic acid

Cat. No.: B598195
CAS No.: 172412-76-9
M. Wt: 165.181
InChI Key: NAYGOLGTZZLECJ-UHFFFAOYSA-N
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Description

Thiazole-2-sulfonic acid is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-2-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Thiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use halogens or nitro groups, while nucleophilic substitution may involve amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazole-2-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness of Thiazole-2-sulfonic Acid: this compound is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in various chemical reactions. This functional group also contributes to its diverse biological activities and applications in different fields .

Biological Activity

Thiazole-2-sulfonic acid is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a sulfonic acid derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen. Its unique structure contributes to its solubility and reactivity, making it a valuable building block in the synthesis of various biologically active compounds. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antitumor Activity : Thiazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with angiogenesis .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has been reported to possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Several studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from this compound have shown significant cytotoxicity against HepG-2 hepatocellular carcinoma cells with IC50 values lower than standard chemotherapy agents like doxorubicin .
  • Anticonvulsant Effects : Some thiazole derivatives have been shown to exhibit anticonvulsant properties in animal models, indicating potential therapeutic applications in epilepsy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains,
AntifungalInhibits growth of fungal pathogens
AnticancerCytotoxic effects on HepG-2 cells ,
AnticonvulsantSignificant activity in MES and scPTZ models
Anti-inflammatoryPotential for reducing inflammation

Notable Studies

  • Antitumor Activity : A study synthesized novel thiazole derivatives and tested them against HepG-2 cell lines. The most promising compound showed an IC50 value significantly lower than that of doxorubicin, indicating enhanced potency .
  • Anticonvulsant Properties : Research on thiazole-bearing analogues demonstrated significant anticonvulsant activity with median effective doses substantially lower than conventional treatments .
  • Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interact with Bcl-2 protein primarily through hydrophobic contacts, providing insights into their mechanism as potential anticancer agents .

Properties

IUPAC Name

1,3-thiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYGOLGTZZLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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